molecular formula C20H16N4OS B2408501 3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-18-2

3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2408501
CAS No.: 496019-18-2
M. Wt: 360.44
InChI Key: UNUWGTMLDNSXPE-UHFFFAOYSA-N
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Description

3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a thieno[2,3-b]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring

Properties

IUPAC Name

3-amino-N-(3-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-12-3-2-4-14(11-12)23-19(25)18-17(21)15-5-6-16(24-20(15)26-18)13-7-9-22-10-8-13/h2-11H,21H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUWGTMLDNSXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate can yield tricyclic compounds containing the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound’s structure.

Scientific Research Applications

3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and fused ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thieno[2,3-b]pyridine core with various substituents that influence its biological activity. The molecular formula is C15H14N4OSC_{15}H_{14}N_{4}OS, indicating the presence of nitrogen and sulfur atoms which are crucial for its interaction with biological targets.

Anticancer Properties

Research has shown that thieno[2,3-b]pyridine derivatives exhibit potent anticancer activity. For instance, a study demonstrated that 3-amino-thieno[2,3-b]pyridines can destabilize microtubules, leading to inhibited growth in multidrug-resistant cancer cell lines such as MDA-MB-435 and MDA-MB-468. The mechanism involves binding to the colchicine site on tubulin, resulting in microtubule destabilization and subsequent apoptosis of cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (nM)Mechanism of Action
MDA-MB-43550-250Microtubule destabilization
MDA-MB-46850-250Colchicine site inhibition

Anti-inflammatory and Antimicrobial Effects

The compound also exhibits anti-inflammatory properties, potentially making it suitable for treating inflammatory diseases. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation . Moreover, its antimicrobial activity has been noted against various bacterial strains, indicating its potential as a therapeutic agent for infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Microtubule Dynamics : The compound binds to the colchicine site on tubulin, leading to microtubule destabilization.
  • Cytokine Inhibition : It may inhibit the synthesis or action of pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound could also act as an inhibitor for various enzymes involved in cancer progression and inflammation.

Case Studies

A notable study evaluated the efficacy of this compound against several cancer cell lines and reported significant growth inhibition at low concentrations. The results indicated that structural modifications could enhance its potency and selectivity towards specific cancer types .

Q & A

Q. What are the common synthetic routes for 3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide?

Methodological Answer: Synthesis typically involves tandem reactions, such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. For example, thieno[2,3-b]pyridine scaffolds are constructed via regioselective alkylation or arylation at the C-6 position using halogenated intermediates. Purity is ensured via HPLC (≥95-98%) . Key steps include:

  • Coupling of 4-pyridinyl groups via Suzuki-Miyaura cross-coupling.
  • Carboxamide formation using activated esters (e.g., HATU/DMAP-mediated reactions).
  • Final purification via column chromatography with silica gel or reverse-phase HPLC .

Q. How is the structural characterization of this compound performed?

Methodological Answer: X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for analogous thieno[2,3-b]pyridines (mean C–C bond length: 0.004 Å; R-factor: 0.043) . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and aromaticity.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
  • HPLC-PDA : Purity validation and detection of stereoisomers .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer: Initial screening focuses on antimicrobial or anticancer activity:

  • Antimicrobial : Broth microdilution assays against Proteus vulgaris and Pseudomonas aeruginosa (MIC values reported for related compounds: 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination).
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer: Optimize reaction conditions via Design of Experiments (DoE):

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst Screening : Pd catalysts (e.g., Pd(PPh3_3)4_4) for efficient cross-coupling .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hrs vs. 24 hrs conventional) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Reproducibility Checks : Independent validation across labs using standardized protocols.
  • Metabolite Profiling : LC-MS to rule out degradation products.
  • Structural Reanalysis : Single-crystal XRD to confirm batch-to-batch consistency .

Q. What computational methods predict its drug-likeness and target interactions?

Methodological Answer: Use in silico tools for:

  • ADMET Prediction : SwissADME or ADMETLab to assess bioavailability and toxicity.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR).
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups enhance lipophilicity) .

Q. How to establish structure-activity relationships (SAR) for this compound?

Methodological Answer: Systematic SAR studies involve:

  • Substituent Variation : Modify the 3-methylphenyl or 4-pyridinyl groups to assess impact on potency.
  • Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups.
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using MOE or Discovery Studio .

Q. What advanced analytical techniques address challenges in stability studies?

Methodological Answer: Degradation under light or humidity requires:

  • Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and analyze via LC-MS/MS.
  • Hyphenated Techniques : HPLC-DSC (differential scanning calorimetry) for polymorph identification.
  • Solid-State NMR : Detect amorphous vs. crystalline forms affecting solubility .

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